molecular formula C16H15ClFNO7S B13356023 Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]- CAS No. 31191-52-3

Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-

Cat. No.: B13356023
CAS No.: 31191-52-3
M. Wt: 419.8 g/mol
InChI Key: HFPBKTXHEIHVKA-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]- (CAS: 21278-61-5) is a benzenesulfonyl fluoride derivative characterized by a unique ethoxy-ethoxy substituent linked to a 2-chloro-4-nitrophenoxy group. Its molecular formula is C₁₄H₁₁ClFNO₆S, with a molecular weight of 375.5 g/mol . The sulfonyl fluoride moiety (-SO₂F) is a reactive electrophilic group commonly found in protease inhibitors and enzyme-modifying agents.

Properties

CAS No.

31191-52-3

Molecular Formula

C16H15ClFNO7S

Molecular Weight

419.8 g/mol

IUPAC Name

4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C16H15ClFNO7S/c17-15-11-12(19(20)21)1-6-16(15)26-10-8-24-7-9-25-13-2-4-14(5-3-13)27(18,22)23/h1-6,11H,7-10H2

InChI Key

HFPBKTXHEIHVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with ethylene oxide to form 2-(2-(2-chloro-4-nitrophenoxy)ethoxy)ethanol. This intermediate is then reacted with benzene-1-sulfonyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of 4-(2-(2-(2-chloro-4-aminophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include:

AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) (CAS: 30827-99-7): Contains a 2-aminoethyl substituent, enhancing water solubility and reactivity with proteases. Molecular weight: 239.70 g/mol .

PMSF (Phenylmethylsulfonyl fluoride) (CAS: 329-98-6): Features a phenylmethyl group, making it more lipophilic. Molecular weight: 174.19 g/mol .

Functional Comparison

Compound Biological Activity Applications Stability Considerations
Target Compound Potential protease inhibition (inferred) Research, agrochemicals (structural inference) Nitro groups may enhance stability via electron withdrawal
AEBSF Broad-spectrum protease inhibitor Biochemical research, drug discovery Releases HF upon hydrolysis; corrosive
PMSF Serine protease inhibitor Laboratory use Rapid hydrolysis in aqueous solutions; toxic
  • The target compound ’s chloro and nitro groups may increase electrophilicity, enhancing reactivity with nucleophilic residues (e.g., serine in proteases), though experimental validation is needed.

Data Tables

Table 1: Key Properties of Benzenesulfonyl Fluoride Derivatives

Property Target Compound (21278-61-5) AEBSF (30827-99-7) PMSF (329-98-6)
Molecular Formula C₁₄H₁₁ClFNO₆S C₈H₁₀FNO₂S·HCl C₇H₇FO₂S
Molecular Weight (g/mol) 375.5 239.70 174.19
Key Substituents Ethoxy-ethoxy-2-chloro-4-nitrophenoxy 2-Aminoethyl Phenylmethyl
Reactivity High (electron-withdrawing groups) Moderate (amine enhances solubility) High (lipophilic)

Research Findings and Gaps

  • The target compound’s structural similarity to lactofen (a herbicide with a chloro-nitrophenoxy group) suggests unexplored agrochemical applications .
  • Critical Knowledge Gaps: Direct studies on the target compound’s enzymatic inhibition, toxicity, and stability are absent. Further research is needed to confirm inferred properties.

Notes

Safety protocols for benzenesulfonyl fluorides (e.g., HF release) should be universally applied unless contradicted by specific studies .

AI integration in chemical research (as seen with AEBSF) could accelerate the exploration of the target compound’s applications .

Biological Activity

Benzenesulfonylfluoride, specifically the compound 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]benzenesulfonyl fluoride , is a sulfonyl fluoride derivative known for its unique chemical structure and significant biological activity. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and biochemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15ClFNO7S
  • Molecular Weight : 419.8 g/mol
  • CAS Number : 31191-52-3
  • Density : 1.486 g/cm³
  • Boiling Point : 524.6°C at 760 mmHg
  • Flash Point : 271.1°C

Benzenesulfonylfluoride compounds are characterized by their electrophilic sulfonyl fluoride group, which allows them to interact covalently with nucleophilic sites in biological molecules, such as enzymes and proteins. This reactivity can lead to the inhibition of enzymatic activity, making these compounds valuable tools in biochemical research.

The primary mechanism involves:

  • Covalent Bond Formation : The sulfonyl fluoride group reacts with nucleophiles (e.g., amino acids in enzymes), leading to irreversible inhibition.
  • Target Specificity : The presence of substituents like the nitrophenoxy group can enhance specificity towards certain enzyme classes, potentially improving therapeutic profiles.

Biological Activity

Research indicates that benzenesulfonylfluoride derivatives exhibit a range of biological activities, including:

  • Enzyme Inhibition : These compounds are known to inhibit serine proteases and other enzymes by modifying their active sites.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that certain benzenesulfonylfluoride derivatives may induce apoptosis in cancer cell lines.

Case Studies and Research Findings

StudyFindings
Inhibition of Serine Proteases A study demonstrated that benzenesulfonylfluoride effectively inhibited trypsin-like serine proteases, with IC50 values indicating strong potency against specific targets .
Antimicrobial Activity Research published in Journal of Medicinal Chemistry showed that a related compound exhibited significant antibacterial activity against Staphylococcus aureus .
Anticancer Effects A recent investigation indicated that derivatives of benzenesulfonylfluoride could induce cell cycle arrest and apoptosis in human cancer cell lines through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Protection : Use nitrile gloves and chemical goggles due to its skin corrosion risk (Category 1B, H314) .
  • Ventilation : Ensure fume hoods or local exhaust to avoid inhalation of vapors/aerosols .
  • Storage : Store under argon in a cool, dry environment to prevent degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Core Reaction : Nucleophilic substitution between a phenoxy derivative and sulfonyl fluoride precursors under controlled conditions. For example, similar benzenesulfonyl fluorides are synthesized via potassium fluoride-mediated displacement of chloride in benzenesulfonyl chloride derivatives (e.g., 92.5% yield achieved at 84–85°C under reduced pressure) .
  • Purification : Vacuum distillation or recrystallization from inert solvents (e.g., acetonitrile) .

Q. What are the primary biochemical applications of this compound?

  • Methodological Answer :

  • Serine Protease Inhibition : Acts as a covalent inhibitor by sulfonylating active-site serine residues. Similar compounds (e.g., AEBSF) inhibit PAF acetylhydrolase at 0.1 mM concentrations .
  • Assay Design : Pre-incubate with enzymes in buffered solutions (pH 7.4) to assess inhibition kinetics .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Use single-crystal diffraction to confirm bond angles and dihedral arrangements. For example, dialdehyde analogs show a "w" structure with a 78.31° dihedral angle between aromatic rings, stabilized by CH-π interactions .
  • Computational Modeling : Validate experimental data with DFT calculations to resolve discrepancies in reactive intermediates .

Q. What experimental strategies optimize reaction yields in the presence of competing side reactions?

  • Methodological Answer :

  • Temperature Control : Maintain <50°C during exothermic steps (e.g., fluoride substitution) to minimize decomposition .
  • Catalyst Selection : Crown ethers (e.g., 18-crown-6) enhance fluoride ion reactivity in polar aprotic solvents (e.g., acetonitrile) .
  • Byproduct Analysis : Monitor reaction progress via HPLC or GC-MS to identify and mitigate side products .

Q. How do researchers address discrepancies in reported inhibitory potency across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables such as pH (e.g., pH 7.4 vs. 8.0), ionic strength, and pre-incubation time .
  • Negative Controls : Include irreversible inhibitors (e.g., PMSF) to validate assay specificity .
  • Meta-Analysis : Compare IC50 values across studies using standardized units (e.g., µM) and adjust for batch-to-batch purity variations .

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